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Abstract

FR-58664, also known as FK-664, is a novel cardiotonic agent with positive inotropic and
chronotropic effects. This document provides a comprehensive overview of the available in
vitro characterization of FR-58664, summarizing its pharmacological effects, detailing
experimental methodologies, and visualizing its proposed mechanism of action. The
information presented is compiled from published scientific literature to support further research
and development of this compound.

Introduction

FR-58664, chemically identified as 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-(mesitylimino)-3-methyl-
3,4-dihydropyrimidin-2(1H)-one, has demonstrated significant cardiovascular activity in
preclinical studies. Its primary mechanism of action appears to involve the modulation of
calcium influx in cardiac cells, leading to enhanced contractility and heart rate. Additionally,
there are indications that FR-58664 may possess leukotriene inhibitory properties, suggesting
a broader pharmacological profile. This guide synthesizes the key in vitro findings to provide a
clear understanding of its cellular and molecular effects.

Pharmacological Profile
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The in vitro pharmacological effects of FR-58664 are primarily centered on its cardiotonic
activities. Key findings from electrophysiological and isolated tissue studies are summarized
below.

Electrophysiological Effects on Cardiac Tissue

Studies on isolated cardiac preparations have revealed the direct effects of FR-58664 on
myocardial and pacemaker cells.

Table 1: Summary of Electrophysiological Effects of FR-58664 on Guinea Pig Ventricular
Muscle[1]

Parameter Concentration (umol/L) Observed Effect
Contractile Force >3 Increase

Time to Peak Tension >3 Shortening

Action Potential (Early Plateau) >3 Slight Elevation
Slow Inward Current Not specified No effect

Table 2: Summary of Electrophysiological Effects of FR-58664 on Rabbit Sino-Atrial Node
Pacemaker Cells[1]

Parameter Concentration (pmol/L) Observed Effect

Phase 4 Depolarization 1-10 Dose-dependent acceleration

Spontaneous Firing Cycle )
1-10 Shortening
Length

Comparative Potency

In an ex vivo dog heart-lung preparation, FR-58664 demonstrated significantly higher potency
compared to the known cardiotonic agent, enoximone.

Table 3: Comparative Cardiotonic Potency of FR-58664[2]
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Effective Concentration for
Compound Cardiac Function Relative Potency
Restoration

FR-58664 1 pg/mL ~10x

Enoximone 10 pg/mL 1x

Note: Specific IC50, EC50, and Ki values for FR-58664 are not readily available in the public
scientific literature.

Proposed Mechanism of Action

The available data suggests that FR-58664 exerts its cardiotonic effects primarily through the
enhancement of trans-sarcolemmal calcium influx in cardiac myocytes. This is supported by the
observation that its positive inotropic effects are abolished in a low-calcium medium[1]. The
mechanism appears to be independent of the dihydropyridine-sensitive (L-type) calcium
channels, suggesting an interaction with a low-threshold calcium channel population[1].

Furthermore, FR-58664 has been classified as a potential leukotriene inhibitor. Leukotrienes
are inflammatory mediators that can also influence cardiovascular function. Inhibition of the
leukotriene pathway could contribute to the overall cardiovascular effects of FR-58664,
potentially through anti-inflammatory actions or direct effects on vascular tone. However, direct
evidence and quantitative data on its leukotriene-modulating activity are currently lacking in the
reviewed literature.

Signaling Pathway Diagram
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Caption: Proposed mechanism of action for FR-58664 in cardiac myocytes.

Experimental Protocols

This section details the methodologies employed in the key in vitro studies cited in this guide.

Electrophysiological Studies in Isolated Cardiac
Tissues|[1]

o Tissue Preparation:

o Guinea pig ventricular papillary muscles and rabbit sino-atrial node preparations were
isolated and placed in a tissue bath.

o The preparations were superfused with a modified Tyrode's solution, gassed with 95% O:
and 5% CO:z, and maintained at a constant temperature.

e Electrophysiological Recordings:
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o Standard microelectrode techniques were used to record transmembrane action
potentials.

o For ventricular muscles, preparations were stimulated at a frequency of 0.5-1.0 Hz.

o Contractile force was measured isometrically using a force-displacement transducer.

» Voltage Clamp Studies:

o Asingle sucrose gap voltage clamp method was used to measure the slow inward current
in guinea pig papillary muscles.

o The holding potential was set at -40 mV.
e Drug Application:

o FR-58664 was dissolved in a suitable solvent and added to the superfusing solution at
concentrations ranging from 1 to 10 pumol/L.

Experimental Workflow for Electrophysiology
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Caption: Experimental workflow for electrophysiological characterization.

Discussion and Future Directions

The available in vitro data clearly establishes FR-58664 as a potent cardiotonic agent. Its
mechanism of action, involving the enhancement of calcium influx through a pathway distinct
from L-type channels, presents an interesting avenue for the development of novel inotropic
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drugs. The ten-fold higher potency compared to enoximone in a heart-lung model underscores
its potential therapeutic efficacy[2].

However, a significant gap exists in the understanding of its complete pharmacological profile.
The suggestion of leukotriene inhibitory activity warrants further investigation through specific
enzymatic and receptor binding assays to determine IC50 and Ki values. A more detailed
characterization of the specific low-threshold calcium channel subtype modulated by FR-58664
would provide a more precise understanding of its mechanism.

Future in vitro studies should focus on:

o Quantitative assessment of FR-58664's inhibitory activity on 5-lipoxygenase and other key
enzymes in the leukotriene synthesis pathway.

» Radioligand binding studies to determine its affinity for cysteinyl leukotriene and other
relevant receptors.

o Patch-clamp studies on isolated cardiomyocytes to further characterize its effects on specific
ion channels.

o Comprehensive phosphodiesterase inhibition profiling to confirm or rule out off-target effects.

Conclusion

FR-58664 is a promising cardiotonic agent with a distinct in vitro pharmacological profile
characterized by positive inotropic and chronotropic effects mediated by enhanced calcium
influx. While the current data provides a strong foundation for its cardiovascular properties,
further in-depth in vitro characterization is necessary to fully elucidate its molecular
mechanisms and potential as a therapeutic agent. The exploration of its hypothesized
leukotriene inhibitory activity could reveal additional therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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